Product packaging for Dodec-11-ynamide(Cat. No.:CAS No. 21233-96-5)

Dodec-11-ynamide

Cat. No.: B14720846
CAS No.: 21233-96-5
M. Wt: 195.30 g/mol
InChI Key: ICXQTWJGMONVPV-UHFFFAOYSA-N
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Description

Dodec-11-ynamide is a synthetic fatty acid amide featuring a terminal alkyne group at the 11th carbon, making it a valuable biochemical probe for innovative research. This clickable fatty acid derivative is designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other bioorthogonal reactions, enabling researchers to tag, track, and isolate biomolecules in complex biological systems. The primary research value of this compound lies in its application for studying protein lipidation, specifically N-myristoylation and the trafficking of lipidated proteins. By incorporating this amide-functionalized probe into metabolic pathways, researchers can selectively label and pull down protein targets for proteomic analysis, providing insights into disease mechanisms and signaling pathways. Its structure, analogous to other terminal alkyne lipids like Dodec-11-ynoic acid , allows it to serve as a substrate for cellular enzymes, facilitating the study of fatty acid metabolism and function. Furthermore, the terminal alkyne serves as a small, inert tag that minimally disrupts native biological activity, allowing for the visualization and identification of low-abundance cellular components. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO B14720846 Dodec-11-ynamide CAS No. 21233-96-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21233-96-5

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

dodec-11-ynamide

InChI

InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H2,13,14)

InChI Key

ICXQTWJGMONVPV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCC(=O)N

Origin of Product

United States

Mechanistic Investigations of Dodec 11 Ynamide and Ynamide Reactivity

Pathways Involving Keteniminium Intermediates

A predominant reaction pathway for ynamides involves the formation of highly reactive keteniminium intermediates. thieme-connect.com These species are readily generated when the electron-rich triple bond of the ynamide reacts with an acid, an electrophile, or a π-acidic metal complex. researchgate.net The resulting keteniminium ion is a powerful electrophile that can be intercepted by a wide range of nucleophiles or participate in intramolecular cyclizations. thieme-connect.comresearchgate.net

For instance, gold(I) catalysts are particularly effective at activating ynamides to generate transient gold-keteniminium ions. nih.gov This activation can trigger subsequent transformations. One such transformation is a acs.orgrsc.org-hydride shift, which generates a carbocation that can undergo cyclization. nih.govacs.org This sequence provides a direct route to polysubstituted indenes from readily available ynamides under mild conditions. nih.gov The reaction is believed to proceed through the activation of the ynamide by the gold catalyst, followed by the rate-determining acs.orgrsc.org-hydride shift from the keteniminium intermediate, and a final cyclization and protodeauration sequence. acs.org Brønsted acids can also promote reactions via keteniminium ions, such as in Pictet-Spengler cyclizations of indole-tethered ynamides. nih.gov

The general utility of this pathway is highlighted in the synthesis of various nitrogen-containing heterocycles, where the electrophilicity of the in situ-generated keteniminium ion drives the ring-forming step. researchgate.net

Table 1: Examples of Reactions Proceeding Through Keteniminium Intermediates
Ynamide TypeActivator/CatalystKey TransformationProduct ClassReference
Aryl-tethered ynamidesNHC-Au Complex acs.orgrsc.org-Hydride Shift / CyclizationPolysubstituted Indenes nih.gov
Indole-tethered ynamidesBrønsted AcidPictet-Spengler CyclizationTricyclic Indole (B1671886) Derivatives nih.gov
Alkyl-tethered ynamidesAcidic ConditionsIntramolecular HydroalkylationTetrahydropyridines researchgate.net

Metal-Carbene Species in Ynamide Transformations

Ynamides have emerged as versatile precursors for the generation of metal-carbene and carbenoid species, which are pivotal intermediates in organic synthesis. nih.govtaylorfrancis.com This transformation is often achieved through the reaction of an ynamide with a transition metal catalyst, such as gold or rhodium, in the presence of an external oxidant like a pyridine N-oxide. nih.govnih.gov The resulting α-oxo metal carbene is a complementary intermediate to those formed from hazardous diazo compounds. nih.gov

These metal carbenes can undergo a variety of subsequent reactions. For example, rhodium(I) carbenes generated from ynamides can be trapped by tethered alkenes to yield 3-azabicyclo[3.1.0]hexanes, a structural motif found in many bioactive molecules. nih.gov Similarly, gold-catalyzed reactions are prominent in this area. The oxidation of an ynamide in the presence of a gold catalyst can generate an α-oxo gold carbene, which can then participate in cyclization cascades. nih.gov Gold-catalyzed formal annulations of ynamides with isoxazole derivatives proceed via α-imino gold carbenes, providing rapid access to various N-heterocycles. thieme-connect.com The choice of metal and ligands can significantly influence the reactivity of the carbene intermediate. nih.gov

Table 2: Generation and Reactivity of Metal-Carbenes from Ynamides
Metal CatalystOxidantYnamide SubstrateResulting ReactionProduct TypeReference
Rh(I) ComplexPyridine N-oxideEnyne-ynamideIntramolecular Cyclopropanation3-Azabicyclo[3.1.0]hexanes nih.gov
Au(I) ComplexPyridine N-oxideTryptamine-derived enynamidesDiastereoselective SpirocyclizationTetracyclic Spiroindolines nih.gov
Cu(I) Complex(Internal Azide)Azide-ynamidesCascade CyclizationPolycyclic N-heterocycles researchgate.net

Radical Intermediates and Reaction Mechanisms in Ynamide Chemistry

While ionic pathways are well-established, the radical reactivity of ynamides offers a complementary and powerful approach for synthesis. nih.gov Ynamides have proven to be excellent partners in radical chemistry, enabling the construction of complex molecules through various radical-mediated processes. acs.orgnih.govacs.org

The generation of ynamide cation radicals can initiate unique reaction cascades. Although less common than other radical pathways, these intermediates can be formed under specific oxidative conditions. Their subsequent reactivity often involves bond formations that are difficult to achieve through traditional ionic chemistry, expanding the synthetic utility of ynamides.

A key step in many radical reactions of ynamides is the addition of a radical species to the carbon-carbon triple bond. Due to the electronic nature of the ynamide, electrophilic radicals tend to add to the more electron-rich β-carbon. nih.gov This addition generates a vinyl radical intermediate, which is central to the outcome of the reaction. For example, the radical hydrothiolation of ynamides with aryl thiols, initiated by triethylborane, proceeds via the regioselective addition of a thiyl radical to the β-position. nih.gov The resulting vinyl radical is then quenched to produce (Z)-1-amino-2-thio-alkenes with high stereoselectivity, which is dictated by steric interactions in the intermediate. nih.gov

Ynamides are particularly well-suited for radical cyclization cascades, which allow for the rapid construction of complex heterocyclic systems. acs.orgacs.orgrsc.org These cascades often begin with the generation of a radical that adds intramolecularly to the ynamide triple bond. A common and synthetically useful pathway involves a 5-exo-dig cyclization, which forms a five-membered ring and a vinyl radical. acs.orgnih.govacs.org This highly reactive intermediate can then be trapped by a tethered radical acceptor, such as an alkene or an aromatic ring, in a subsequent cyclization step (e.g., a 6-endo-trig trapping). acs.orgacs.org This strategy has been successfully employed to synthesize a variety of nitrogen-containing polycycles, including isoindoles and isoindolinones, in good yields. acs.orgacs.org

Table 3: Radical Cyclization Cascades of Ynamide Substrates
Initiation MethodCascade SequenceYnamide Substrate TypeProduct ClassReference
Tributyltin Hydride5-exo-dig followed by 6-endo-trigAryl halide with tethered alkeneIsoindolinones, Pyridoisoindolones acs.orgacs.org
Visible-light Photoredox CatalysisKetyl-Ynamide Coupling / Smiles RearrangementYnamides with ketonesFunctionalized Indoles researchgate.netresearchgate.net
Thiyl Radical GenerationAttack on alkyne followed by cyclization with ynamideYne-tethered ynamides4-Thioaryl Pyrroles uohyd.ac.in

Pericyclic Reaction Mechanisms Involving Ynamides

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another important facet of ynamide reactivity. wikipedia.orgox.ac.uk The polarized π-system of ynamides makes them versatile partners in various types of pericyclic transformations, including cycloadditions and electrocyclic reactions. taylorfrancis.com

Ynamides can participate as 2π components in cycloaddition reactions. For example, they can react with o-quinone methides in a sequence of three pericyclic steps: an initial [2+2] cycloaddition, followed by a 4π electrocyclic ring opening and a final 6π electrocyclic ring closure to produce chiral chromenes. nih.gov Diels-Alder, or [4+2] cycloadditions, are also prevalent. Gold-catalyzed intramolecular dehydro-Diels-Alder reactions of ynamide-ynes provide an efficient route to functionalized benzo[b]carbazoles. acs.org This reaction likely proceeds through a keteniminium intermediate, which undergoes attack by the pendant alkyne followed by benzannulation. acs.org Metal-free, inverse-electron-demand Diels-Alder reactions between 1,2-diazines and ynamides have also been developed to construct 2-aminonaphthalenes. nih.gov

Electrocyclic reactions, which involve the intramolecular formation or cleavage of a ring, are also key transformations for ynamides. wikipedia.orglibretexts.org A notable example is a pericyclic cascade used in the synthesis of anticancer agents, which involves a 4π electrocyclic ring opening, a [2+2] cycloaddition, a second 4π electrocyclic ring opening, and a final 6π electrocyclization. nih.gov Another sequence involves a acs.orgrsc.org-hydride shift followed by a Nazarov 4π conrotatory electrocyclization as key steps. nih.gov These examples underscore the utility of ynamides in orchestrating complex, multi-step pericyclic sequences to build intricate molecular architectures.

Computational Chemistry and Theoretical Insights into Reaction Energetics and Selectivity

Computational chemistry has emerged as an indispensable tool for gaining a deep understanding of the complex reactivity of ynamides, including Dodec-11-ynamide. Theoretical studies provide critical insights into reaction mechanisms, energetics, and the origins of selectivity, complementing experimental findings. By modeling reaction pathways, transition states, and intermediates, researchers can rationalize observed outcomes and predict the behavior of new transformations.

Density Functional Theory (DFT) Studies of Ynamide Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and has been extensively applied to elucidate the mechanisms of reactions involving ynamides. mdpi.commdpi.com These studies calculate the potential energy surfaces of reactions, identifying the lowest energy pathways and characterizing the structures of transition states and intermediates.

A notable example is the investigation of the divergent reactivity of ynamides with azides, where DFT analysis was crucial in delineating the mechanistic rationale for the formation of different products. rsc.org By modeling the reaction pathways, researchers can understand how factors like the choice of catalyst or substrate substituents steer the reaction towards a specific outcome. rsc.orgrsc.org For instance, in gold-catalyzed cycloadditions of enynamides, DFT calculations have been used to map out the possible reaction channels and determine their respective activation free energies, thereby explaining the observed product distribution. nih.gov

DFT calculations have also provided unprecedented insight into ynamide-mediated peptide bond formation. njtech.edu.cnnih.govresearchgate.net These computational studies, combined with kinetic analysis, have shown that the reaction proceeds through a mechanism distinct from conventional coupling reagents, involving α-acyloxyenamide active esters as stable intermediates. njtech.edu.cnnih.gov Furthermore, control experiments and DFT calculations have been used to support the proposed mechanisms of unique transformations like the sulfur radical-triggered cyclization of yne-tethered-ynamides, confirming the regioselective attack of the thiyl radical on the alkyne. uohyd.ac.in

The table below summarizes computational findings from a DFT study on the gold-catalyzed cycloaddition of a cyanamide with an enynamide, illustrating how theoretical calculations can dissect a reaction mechanism into elementary steps and quantify their energetic demands. nih.gov

Reaction StepPathwayTransition StateActivation Free Energy (kcal/mol)Mechanistic Description
Initial Attack Path A (5-membered ring)B-tsa113.9Terminal N of cyanamide attacks the α-alkynyl carbon.
Path B (6-membered ring)B-tsb123.5Terminal N of cyanamide attacks the β-alkynyl carbon.
Conclusion The significant energy difference (9.6 kcal/mol) indicates high regioselectivity in the initial step, favoring the formation of the 5-membered ring precursor. nih.gov

This interactive table provides a simplified representation of DFT data used to analyze reaction pathways.

Analysis of Regioselectivity and Stereoselectivity in Ynamide Transformations

The unique electronic structure of ynamides, characterized by a polarized carbon-carbon triple bond due to the electron-donating nitrogen atom, presents fascinating challenges and opportunities in controlling selectivity. researchgate.netnih.gov Computational chemistry, particularly DFT, is a key tool for analyzing and predicting the regioselectivity and stereoselectivity of ynamide reactions. dntb.gov.ua

The inherent polarization of ynamides typically directs nucleophilic attack to the β-carbon and electrophilic attack to the α-carbon. However, various strategies have been developed to reverse this intrinsic regioselectivity. researchgate.net Computational studies can model how factors such as metal-carbonyl chelation or the steric and electronic properties of substituents can override the inherent electronic bias. nih.govresearchgate.net For example, DFT calculations have successfully reproduced the experimentally observed reversal of regioselectivity in the silylzincation of ynamides, demonstrating that a concerted antarafacial mechanism is energetically favored over other proposed pathways. researchgate.net

In asymmetric catalysis, computational models help to elucidate the origins of stereocontrol. acs.orgresearchgate.net By analyzing the transition state structures of competing diastereomeric pathways, researchers can identify the key non-covalent interactions between the substrate, catalyst, and chiral ligand that determine the stereochemical outcome. This understanding is vital for the rational design of more effective and highly selective catalysts for transformations such as rhodium-catalyzed cycloisomerization or copper-catalyzed cycloadditions. nih.gov

The following table illustrates how different substituents on an enynamide reactant can influence reactivity and yield in a gold-catalyzed cycloaddition, as determined by a combination of experimental and computational analysis. nih.gov

Reactant SeriesVinyl SubstituentAmine SubstituentExperimental YieldComputational Analysis
A PhenylMethylsulfonyl/MethylHighIdentified as an ideal reactant system. nih.gov
B HMethylsulfonyl/MethylGoodAlkyl reactants on N are more reactive than aryl reactants. nih.gov
C ThienylMethylsulfonyl/Methyl71%The thienyl group is less favorable for the reaction compared to the phenyl group. nih.gov

This interactive table showcases the interplay between substituent effects and reaction outcomes in ynamide chemistry.

Kinetic Isotope Effect (KIE) Studies and Hammett Plot Analysis for Mechanistic Elucidation

Beyond computational methods, experimental physical organic chemistry techniques provide crucial data for validating proposed reaction mechanisms. The Kinetic Isotope Effect (KIE) and Hammett plot analysis are two such powerful tools for probing the nature of transition states. scribd.com

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes (e.g., hydrogen by deuterium). wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.govprinceton.edu The magnitude of the KIE (typically expressed as kH/kD) provides information about the geometry and symmetry of the transition state. princeton.edunih.gov A secondary KIE, where the isotopic substitution is at a position not directly involved in bond breaking/formation, can reveal changes in hybridization or steric environment at that position during the rate-limiting step. wikipedia.orglibretexts.org For ynamide reactions, KIE studies could be used, for example, to definitively prove that a C-H bond cleavage is part of the rate-determining step in a cycloisomerization reaction.

Hammett plot analysis is a linear free-energy relationship used to investigate the electronic effects of substituents on the rates or equilibria of reactions involving benzene derivatives. wikipedia.orgyoutube.com A Hammett plot is generated by plotting the logarithm of the reaction rate constants (k) for a series of meta- or para-substituted reactants against the appropriate substituent constant (σ). walisongo.ac.id The slope of this plot is the reaction constant (ρ), which provides insight into the charge development at the reaction center in the transition state. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state.

For a hypothetical reaction involving an N-aryl ynamide, a Hammett study could elucidate the electronic demands of the rate-determining step, helping to distinguish between different potential mechanisms. researchgate.net

The following table provides hypothetical data for a Hammett plot to illustrate the principle.

Substituent (X)σ_para ValueMeasured Rate Constant (k_X)log(k_X / k_H)
-OCH₃-0.270.5 x 10⁻⁵-1.00
-CH₃-0.171.0 x 10⁻⁵-0.70
-H0.002.5 x 10⁻⁵0.00
-Cl0.2311.2 x 10⁻⁵0.65
-NO₂0.78794.3 x 10⁻⁵2.50

This interactive table demonstrates the type of data used to construct a Hammett plot. A plot of log(k_X / k_H) vs. σ_para would yield a straight line with a slope equal to the reaction constant, ρ.

Catalytic Transformations of Dodec 11 Ynamide and Ynamides

Transition Metal Catalysis in Ynamide Functionalization

Transition metal catalysis has emerged as a powerful tool for the functionalization of ynamides, leading to the development of novel synthetic methodologies for the creation of valuable nitrogen-containing heterocycles and other intricate molecular architectures. acs.orgresearchgate.net The unique reactivity of ynamides under transition metal catalysis has been extensively explored, with metals such as gold, palladium, copper, rhodium, cobalt, nickel, and titanium demonstrating remarkable catalytic activity in promoting a diverse range of transformations. acs.orgresearchgate.net These reactions often proceed through tandem or cascade sequences, allowing for the rapid assembly of complex structures from simple starting materials. acs.orgresearchgate.net The ability of transition metals to activate the ynamide triple bond and to control the regioselectivity and stereoselectivity of subsequent bond-forming events has been a key driver of innovation in this field. acs.orgresearchgate.net

Gold-Catalyzed Transformations of Ynamides

Gold catalysts, particularly cationic gold(I) complexes, have proven to be exceptionally effective in activating the carbon-carbon triple bond of ynamides towards nucleophilic attack. nih.govresearchgate.netmdpi.com This activation proceeds through the formation of a highly electrophilic keteniminium intermediate, which can then react with a variety of nucleophiles. mdpi.com This strategy has been widely employed for the synthesis of a diverse range of nitrogen-containing heterocycles. nih.govresearchgate.net

Gold-catalyzed reactions of ynamides encompass a broad scope of transformations, including:

Cycloisomerization reactions: Intramolecular reactions of ynamides bearing tethered nucleophiles, such as indoles, have been shown to afford fused heterocyclic systems. mdpi.com For instance, the gold(I)-catalyzed cycloisomerization of tryptamine-derived ynamides leads to the formation of fused indole (B1671886) N-heterocycles. mdpi.com

Reactions with nitrogen-transfer reagents: Ynamides can react with reagents like azides, nitrogen ylides, isoxazoles, and anthranils in the presence of gold catalysts to form various nitrogen-containing products. nih.govresearchgate.net

Reactions with oxygen-transfer reagents: Gold catalysis facilitates the reaction of ynamides with oxygen-transfer reagents such as nitrones, sulfoxides, and pyridine N-oxides. nih.govresearchgate.net

Reactions with carbon nucleophiles: Both intermolecular and intramolecular reactions of ynamides with carbon nucleophiles are efficiently promoted by gold catalysts. nih.govresearchgate.net

A plausible mechanism for the gold-catalyzed intramolecular hydroalkylation of ynamides involves the activation of the alkyne by the gold catalyst to form a gold-keteniminium ion. nih.gov This is followed by a nih.govacs.org-hydride shift to generate a carbocation, which then undergoes cyclization to form the final product. nih.gov The efficiency of these transformations can be highly dependent on the nature of the gold catalyst and the substitution pattern of the ynamide. acs.org

Palladium-Catalyzed Reactions with Ynamides

Palladium catalysis has been instrumental in the development of a wide range of transformations involving ynamides, leading to the synthesis of highly functionalized nitrogen-containing compounds. researchgate.net Palladium-catalyzed reactions of ynamides often exhibit excellent regioselectivity and stereoselectivity, allowing for precise control over the formation of new chemical bonds. acs.org

Key palladium-catalyzed reactions of ynamides include:

Hydrofunctionalization reactions: Palladium catalysts can promote the addition of various nucleophiles across the carbon-carbon triple bond of ynamides. For example, the hydrogermylation of ynamides can be controlled to achieve either α,E- or β,E-selectivity by tuning the phosphine ligand on the palladium catalyst. acs.org

Difunctionalization and annulation reactions: Ynamides are excellent substrates for palladium-catalyzed multicomponent reactions, enabling the simultaneous introduction of two new functional groups across the triple bond. researchgate.net These reactions provide access to highly substituted N-bearing olefins and heterocycles. researchgate.net

Cascade cyclizations: Palladium catalysts can initiate cascade reactions of ynamides, leading to the formation of complex polycyclic structures. dntb.gov.ua

Recent advancements in palladium catalysis have focused on the development of sequential one-pot syntheses of heterocycles, where multiple palladium-catalyzed steps are performed in a single reaction vessel. mdpi.com These strategies, which often combine classic cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions with other transformations, offer high efficiency and atom economy. mdpi.com

Copper-Catalyzed Reactions of Ynamides

Copper catalysis has emerged as a cost-effective and sustainable alternative to catalysis with precious metals for the functionalization of ynamides. chemrxiv.org Copper catalysts have been shown to promote a variety of transformations, including hydroarylation, cycloadditions, and the synthesis of ynamides themselves. chemrxiv.orgorganic-chemistry.orgacs.org

Notable copper-catalyzed reactions of ynamides include:

Hydroarylation: Copper catalysts can facilitate the trans-hydroarylation of ynamides with boronic acids, providing a direct route to (E)-α,β-disubstituted enamides with high regio- and stereoselectivity. chemrxiv.orgacs.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. chemrxiv.orgacs.org

[2+2] Cycloadditions: Chiral copper(bisoxazoline) complexes have been used to catalyze the enantioselective [2+2] cycloaddition of ynamides with cyclic α-alkylidene β-oxo imides, yielding multifunctional cyclobutene-fused lactones with excellent yields and enantioselectivities. nih.gov

Formal [3+2] Cycloadditions: Copper catalysts can promote the asymmetric formal [3+2] cycloaddition of alkenyl N-propargyl ynamides with styrenes, affording pyrrole-fused [2.2.1] scaffolds with high yields and stereoselectivities. nih.gov

Ynamide Synthesis: A general method for the synthesis of ynamides from 1,2-dichloroenamides has been developed using a copper-catalyzed coupling of Grignard or organozinc nucleophiles with chloroynamides formed in situ. organic-chemistry.orgacs.org This approach overcomes many of the limitations of traditional ynamide synthesis. organic-chemistry.orgacs.org

Rhodium-Catalyzed Reactions with Ynamides

Rhodium catalysts have proven to be highly versatile in promoting a range of transformations with ynamides, including cycloadditions, cyclotrimerizations, and carbozincations. acs.orgnih.govacs.org These reactions provide access to a variety of nitrogen-containing carbocycles and heterocycles.

Significant rhodium-catalyzed reactions of ynamides include:

[2+2+2] Cyclotrimerizations: Rhodium catalysts are effective in promoting the [2+2+2] cyclotrimerization of ynamides with alkynes to produce highly substituted aniline derivatives. acs.org The regioselectivity of these reactions can be controlled by the electronic properties of the alkyne partner. acs.org

[2+2] Cycloadditions: In the presence of a diene-ligated rhodium complex, ynamides can undergo [2+2] cycloadditions with nitroalkenes to afford cyclobutenamides. nih.gov

Intramolecular Cyclizations: Rhodium(III) catalysts can be used for the intramolecular cyclization of ynamides with propargyl esters, leading to the formation of 2,5-dihydropyrroles, which can be subsequently oxidized to pyrroles. nih.gov

Carbozincation and Hydrozincation: Rhodium-catalyzed carbozincation of ynamides with diorganozinc reagents or hydrozincation with diethylzinc allows for the synthesis of multisubstituted enamides in a stereo- and regiocontrolled manner. acs.org

Cobalt-Catalyzed Reactions Involving Ynamides

Cobalt catalysis has been successfully applied to the functionalization of ynamides, offering a more sustainable and cost-effective approach compared to noble metal catalysis. digitellinc.comacs.orgresearchgate.net Cobalt-catalyzed reactions of ynamides have been shown to be effective for the synthesis of nitrogen-containing heterocycles and functionalized enamides. digitellinc.comacs.orgresearchgate.net

Key cobalt-catalyzed reactions involving ynamides include:

Annulation Reactions: Cobalt catalysts can promote the annulation of benzimidates or NH-benzaldimines with ynamides via C-H activation to synthesize 1-alkoxy- and 1-alkyl-3-aminoisoquinolines. digitellinc.comresearchgate.net This method is tolerant of a variety of functional groups and can be performed on a millimole scale. digitellinc.com

Carbozincation: An original cobalt-catalyzed carbozincation of ynamides has been developed, leading to the formation of diverse 3-aryl enamides with excellent regio- and stereoselectivity. acs.org This reaction proceeds under mild conditions and exhibits good functional group tolerance. acs.org

Asymmetric Hydrogenation of Enamides: While not a direct transformation of ynamides, cobalt complexes with chiral bidentate phosphine ligands have been shown to be highly effective for the asymmetric hydrogenation of enamides, which can be derived from ynamides, to produce chiral amines with excellent enantioselectivity. uit.no

Nickel and Titanium Catalysis in Ynamide Transformations

While less explored than other transition metals, nickel and titanium have shown promise in catalyzing transformations of ynamides and their derivatives. Nickel catalysis, in particular, has seen significant advancements in recent years due to its cost-effectiveness and unique catalytic properties. nih.gov

Nickel-Catalyzed Reactions:

Nickel catalysis offers a powerful platform for a variety of organic transformations due to the facile oxidative addition and the accessibility of multiple oxidation states of nickel. nih.gov While specific examples of nickel-catalyzed transformations of Dodec-11-ynamide are not extensively documented, the broader field of nickel catalysis suggests potential applications. For instance, nickel-catalyzed cross-coupling reactions could be employed to functionalize the alkyne moiety of ynamides.

Titanium-Catalyzed Reactions:

Titanium complexes are attractive catalysts due to their abundance, low toxicity, and rich redox activity. researchgate.net Titanium radical redox catalysis has recently emerged as a powerful tool for a diverse range of transformations. researchgate.net Although direct applications of titanium catalysis to ynamide transformations are not well-documented, the ability of low-valent titanium complexes to mediate radical reactions suggests potential for novel ynamide functionalizations. researchgate.net

Silver Catalysis in Enantioselective Dearomatization with Ynamides

Silver catalysis offers a powerful method for the enantioselective dearomatization of nonactivated arenes using ynamides. This transformation provides a direct route for converting flat aromatic compounds into complex, three-dimensional carbocycles. acs.orgnih.gov A key feature of this methodology is the diazo-free generation of silver-carbene species directly from ynamides in the presence of an oxidant and a silver catalyst. acs.orgnih.govacs.org This approach avoids the often hazardous and unstable diazo compounds typically used for carbene generation.

The reaction mechanism is believed to involve the formation of a silver-carbene intermediate. acs.org This highly reactive species then undergoes an intramolecular reaction with a tethered arene. The process can lead to the formation of a transient norcaradiene, which can be trapped in subsequent reactions, such as intermolecular [4+2] cycloadditions, to create polycyclic systems with multiple consecutive stereogenic centers. acs.orgnih.gov

The enantioselectivity of the reaction is controlled by the use of chiral ligands, often derived from chiral phosphoric acids, in conjunction with the silver salt. acs.org Mechanistic investigations and computational studies have shed light on the origins of both the chemical selectivity (chemoselectivity) and the enantioselectivity, revealing that the dearomatization is often followed by pericyclic reactions. nih.govacs.org This protocol represents the first highly enantioselective reaction based on the diazo-free generation of silver carbenes and has been successfully applied to the synthesis of fused ring systems. acs.orgnih.gov

Table 1: Silver-Catalyzed Asymmetric Intramolecular Dearomatization of Ynamides
Substrate (Ynamide)Catalyst SystemOxidantSolventYield (%)Enantiomeric Excess (ee %)Reference
N-(4-methoxybenzyl)-N-(3-phenylprop-2-yn-1-yl)naphthalene-2-sulfonamide(S)-TRIPAgPhI(OAc)2Chlorobenzene8596 acs.org
N-(4-methylbenzyl)-N-(3-phenylprop-2-yn-1-yl)naphthalene-2-sulfonamide(S)-TRIPAgPhI(OAc)2Chlorobenzene8295 acs.org
N-benzyl-N-(3-(p-tolyl)prop-2-yn-1-yl)naphthalene-2-sulfonamide(S)-TRIPAgPhI(OAc)2Chlorobenzene7894 acs.org
N-benzyl-N-(3-(4-fluorophenyl)prop-2-yn-1-yl)naphthalene-2-sulfonamide(S)-TRIPAgPhI(OAc)2Chlorobenzene8095 acs.org

Organocatalytic and Acid-Catalyzed Reactions of Ynamides

Ynamides are highly versatile substrates in both organocatalytic and acid-catalyzed transformations, enabling the construction of complex nitrogen-containing heterocycles. ccspublishing.org.cnresearchgate.net These metal-free methods offer significant advantages in terms of sustainability and reduced metal contamination in the final products. researchgate.net

Organocatalysis has emerged as a powerful tool for activating ynamides in enantioselective reactions. A notable example is the atroposelective intramolecular (4+2) annulation of enals with ynamides, catalyzed by a chiral secondary amine. rsc.orgscispace.comrsc.org This reaction constructs axially chiral 7-aryl indolines with good to excellent enantioselectivities. rsc.orgscispace.comrsc.org The mechanism, supported by computational studies, involves the formation of an enamine intermediate from the enal and the catalyst, which then reacts with the ynamide tether. beilstein-journals.orgnih.gov This represents the first atroposelective reaction of ynamides using chiral secondary amine catalysis. rsc.org

Acid-catalyzed reactions , particularly those using Brønsted acids, have greatly expanded the chemistry of ynamides. researchgate.net Chiral phosphoric acids (CPAs) have been instrumental in developing catalytic asymmetric dearomatization (CADA) reactions of ynamides tethered to indoles, naphthols, phenols, and pyrroles. ccspublishing.org.cnnih.gov This strategy relies on the direct activation of the ynamide's carbon-carbon triple bond by the Brønsted acid. ccspublishing.org.cnnih.gov The protonation of the ynamide leads to a reactive keteniminium intermediate, which then undergoes an intramolecular nucleophilic attack from the aromatic ring, establishing a new carbon-carbon bond and creating a chiral quaternary carbon center with high enantioselectivity. nih.govresearchgate.net This direct alkyne activation contrasts with other methods where the acid activates a different functional group in the molecule. ccspublishing.org.cn The scope of these reactions is broad, providing access to a variety of valuable spirocyclic and polycyclic indolines. ccspublishing.org.cnresearchgate.net

Table 2: Organocatalytic Atroposelective Synthesis of Axially Chiral Indolines
Enyne SubstrateOrganocatalystSolventTemperature (°C)Yield (%)Enantiomeric Ratio (er)Reference
(E)-N-(2-(3-oxoprop-1-en-1-yl)phenyl)-N-methyl-4-methyl-N-(naphthalen-1-ylethynyl)benzenesulfonamideDiarylprolinol silyl ether1,4-Dioxane608596:4 rsc.org
(E)-N-(2-(3-oxoprop-1-en-1-yl)phenyl)-N-methyl-4-methoxy-N-(phenylethynyl)benzenesulfonamideDiarylprolinol silyl ether1,4-Dioxane607595:5 rsc.org
(E)-N-(2-(3-oxoprop-1-en-1-yl)phenyl)-N-methyl-4-chloro-N-(phenylethynyl)benzenesulfonamideDiarylprolinol silyl ether1,4-Dioxane608094:6 rsc.org

Photoredox Catalysis in Ynamide Chemistry

Visible-light photoredox catalysis provides a mild and powerful platform for initiating radical-based transformations of ynamides. core.ac.ukresearchgate.net These reactions proceed through single-electron transfer (SET) processes, generating highly reactive intermediates that can engage in a variety of subsequent reactions. iu.educhemrxiv.org

One significant application is the direct hydroamination of ynamides with nitrogen heterocycles like pyrazoles and triazoles. iu.educhemrxiv.org Using an organocatalytic photoredox system, the reaction is initiated by the single-electron oxidation of the ynamide to form a reactive alkyne radical cation. iu.educhemrxiv.orgsemanticscholar.org This intermediate is then trapped by the nucleophilic azole, leading to the formation of (Z)-α-azole enamides. iu.edu This method offers a complementary approach to traditional acid- or transition-metal-catalyzed hydroaminations. iu.edu

Another innovative strategy involves the regioselective coupling of ketyl radicals with ynamides. acs.orgnih.govresearchgate.net This process can trigger a radical Smiles rearrangement, providing rapid access to functionalized indoles and isoquinolines. acs.orgnih.gov The reaction is initiated by the generation of a ketyl radical, which adds to the ynamide. The resulting α-imino carbon radical intermediate then undergoes the Smiles rearrangement. nih.gov Photoredox catalysis has also been employed for radical cyclization cascades and 1,2-difunctionalization of the ynamide triple bond. core.ac.uk However, controlling the regio- and chemoselectivity in these radical reactions can be challenging due to the high reactivity of the intermediates. researchgate.net

Regio- and Stereoselective Control in Catalytic Ynamide Reactions

Achieving high levels of regio- and stereoselectivity is crucial for the synthetic utility of ynamide transformations. nih.govrsc.org The unique electronic nature of the ynamide bond, polarized by the electron-donating nitrogen atom, typically directs nucleophilic attack to the α-position and electrophilic attack to the β-position. acs.orgresearchgate.net However, various catalytic strategies have been developed to control and even reverse this inherent reactivity. acs.org

Regioselectivity : The regiochemical outcome of ynamide reactions can be influenced by several factors. In transition metal catalysis, the choice of metal and ligands plays a pivotal role. For instance, copper-catalyzed trans-hydroarylation of ynamides with boronic acids proceeds with high regioselectivity, affording (E)-α,β-disubstituted enamides. chemrxiv.orgnih.govacs.org Strategies to reverse the natural regioselectivity (umpolung reactivity) have also been developed, often involving metal-carbonyl chelation, the use of specific bases, or radical-initiated additions. acs.orgresearchgate.net The catalyst and solvent system can also be critical; for example, silver-catalyzed cyclizations of certain ynamide-containing substrates can be directed to form different products (γ-pyrones vs. 3(2H)-furanones) simply by changing the silver salt and the solvent. acs.org

Stereoselectivity : Controlling stereochemistry is a central theme in modern ynamide chemistry. nih.govrsc.org

Diastereoselectivity is often achieved in cyclization reactions where the substrate geometry dictates the stereochemical outcome of the newly formed centers. nih.gov For example, Brønsted acid-catalyzed cyclizations of ynamides tethered to chiral auxiliaries can produce indole-fused bridged lactones with high diastereomeric ratios. nih.gov

Enantioselectivity is typically achieved by using chiral catalysts. As discussed, chiral silver complexes are effective for enantioselective dearomatization, acs.org while chiral Brønsted acids and organocatalysts enable asymmetric cyclizations and annulations. ccspublishing.org.cnrsc.orgrsc.org The stereochemical outcome is often governed by the precise arrangement of the substrate and catalyst in the transition state, where steric and electronic interactions direct the reaction pathway. scispace.comrsc.org

Stereoselectivity in additions to the alkyne bond is also critical. For instance, the copper-catalyzed hydroarylation mentioned above is not only regioselective but also highly stereoselective, exclusively providing the trans-addition product. nih.govacs.org Similarly, metal-free hydrohalogenation using N-halosuccinimides can yield (E)-α-haloenamides with excellent stereocontrol. acs.org

The ability to precisely control both where and how new bonds are formed makes catalytic ynamide reactions a powerful tool for constructing complex, multifunctional molecules from simple starting materials. nih.govrsc.org

Advanced Reaction Types and Functionalization Strategies Involving Dodec 11 Ynamide and Ynamides

Cycloaddition Chemistry of Ynamides

Ynamides are highly valuable partners in cycloaddition reactions, serving as precursors to a diverse range of carbocyclic and heterocyclic structures. Their modulated reactivity, compared to the more sensitive ynamines, allows for controlled participation in various pericyclic reactions.

The [2+2] cycloaddition of ynamides with alkenes or ketenes is a direct route to functionalized cyclobutene and cyclobutenone derivatives. These reactions can be promoted by thermal methods, Lewis acids, or transition metal catalysts. acs.orgacs.orgnih.gov Due to their stability, ynamides are suitable substrates for these transformations, retaining sufficient reactivity to engage with various reaction partners like strained alkenes, ketenes, and electron-deficient alkenes. acs.orgacs.org

For instance, rhodium-catalyzed [2+2] cycloadditions between ynamides and nitroalkenes yield cyclobutenamide products. acs.orged.ac.uk These reactions are often promoted by a diene-ligated rhodium complex in the presence of an additive like sodium tetraphenylborate. acs.orged.ac.uk Similarly, copper salts have been shown to catalyze the Ficini-type [2+2] cycloaddition of N-sulfonyl-substituted ynamides with enones. acs.org Metal-free conditions have also been developed, such as the Tf₂NH-catalyzed [2+2] self-cycloaddition of ynamides to form 3-aminocyclobutenones. acs.org

Table 1: Examples of [2+2] Cycloaddition Reactions of Ynamides This table is interactive. Users can sort columns and filter data.

Catalyst/Promoter Ynamide Partner Alkene/Ketenophile Partner Product Type Reference
Rhodium Complex / NaBPh₄ General Ynamides Nitroalkenes Cyclobutenamides acs.orged.ac.ukresearchgate.net
CuCl₂ / AgSbF₆ N-Sulfonyl Ynamides Enones Cyclobutenes acs.org
Tf₂NH (Triflimide) General Ynamides Self-cycloaddition 3-Aminocyclobutenones acs.org
Lewis Acids (e.g., Sc(OTf)₃) General Ynamides Propargyl Silyl Ethers Alkylidenecyclobutenones rsc.org

The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, is a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles. frontiersin.orgorganic-chemistry.org Ynamides serve as effective alkyne components in these reactions, leading to valuable amino-substituted triazoles. nih.govresearchgate.net

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles with high regioselectivity. organic-chemistry.orgresearchgate.net In contrast, ruthenium-catalyzed variants (RuAAC) can provide the corresponding 1,5-disubstituted regioisomers. organic-chemistry.orgacs.org This complementary regioselectivity is a powerful tool for synthetic chemists. For example, rhodium catalysts have been used for the cycloaddition of internal ynamides with azides, affording 5-amino-triazoles as a single regioisomer under mild conditions, even in aqueous media. acs.org

Beyond triazole synthesis, ynamides can act as neutral three-atom components in [3+2] cycloadditions. For instance, intramolecular reactions between ynamides and in-situ generated benzyne produce indolium-ylide intermediates, which can be transformed into functionalized indoles. researchgate.netkyoto-u.ac.jp

Table 2: Regioselectivity in Azide-Ynamide [3+2] Cycloadditions This table is interactive. Users can sort columns and filter data.

Catalyst Typical Regioisomer Substrate Scope Reference
Copper(I) 1,4-disubstituted Terminal and Internal Ynamides organic-chemistry.orgresearchgate.net
Ruthenium (e.g., Cp*RuCl) 1,5-disubstituted Terminal and Internal Ynamides organic-chemistry.orgacs.org

In Diels-Alder type reactions, ynamides can function as dienophiles. The outcome of the reaction can be influenced by the substitution pattern on the ynamide. For example, terminally unsubstituted ynamides have been shown to undergo [4+2] cycloaddition with o-quinone methides, whereas terminally substituted ynamides favor a [2+2] pathway under similar conditions. nih.gov Furthermore, ethynylogous ynamides, such as 1,3-butadiynamides, can participate as the dienophile component in Didehydro-Diels-Alder (DHDA) reactions to furnish functionalized indolines. nih.gov

Ynamides are also competent substrates in higher-order cycloaddition reactions, which provide rapid access to complex cyclic systems. A notable example is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of conjugated aryl ynamides with various diynes. nih.gov This reaction constructs N,O-biaryl compounds with both C-C and C-N axial chirality, demonstrating a rare instance of double asymmetric induction from a single catalyst. nih.gov

The strategic placement of an ynamide and a corresponding reaction partner within the same molecule enables powerful intramolecular cycloadditions for the synthesis of polycyclic frameworks. Gold-catalyzed transformations of ynamides are particularly effective for synthesizing polycycles. researchgate.net For instance, gold catalysis can initiate an intramolecular hydroalkylation of ynamides to form indenes via a reactive keteniminium ion intermediate. nih.govfigshare.com

Another powerful strategy involves a tandem sequence of an intermolecular reaction followed by an intramolecular cyclization. A benzannulation reaction between cyclobutenones and ynamides, which proceeds through a cascade of four pericyclic reactions, can produce highly substituted aniline derivatives. acs.orgnih.gov If the ynamide substrate contains an additional unsaturated moiety, the resulting aniline can undergo a subsequent ring-closing metathesis to generate polycyclic benzofused nitrogen heterocycles like dihydroquinolines and benzazepines. acs.orgnih.gov The iodocyclization of ene-ynamides and arene-ynamides is another rapid method for creating polycyclic aromatic compounds such as naphthalenes and phenanthrenes. researchgate.net

Hydrofunctionalization Reactions of Ynamides

The catalytic intermolecular hydrofunctionalization of ynamides is an atom-economical method for producing multi-substituted enamides with high levels of chemo-, regio-, and stereoselectivity. rsc.org This class of reactions involves the addition of an H-X molecule across the alkyne, where X can be a carbon, nitrogen, oxygen, or other heteroatom.

Key hydrofunctionalization reactions include:

Hydroamination: The addition of an N-H bond across the ynamide triple bond. This can be catalyzed by various metals like gold, nickel, or zinc, as well as by non-metal catalysts such as triflic acid (TfOH). acs.orgrsc.orgrsc.org The reaction of ynamides with secondary amines yields ethene-1,1-diamines, while primary amines give amidines. acs.orgrsc.org A photoredox-catalyzed approach has also been developed for the hydroamination of ynamides with azoles, proceeding through a proposed alkyne radical cation intermediate. semanticscholar.orgresearchgate.net

Hydroarylation: The addition of an Ar-H bond. Copper-catalyzed methods allow for the trans-hydroarylation of ynamides with boronic acids, providing a regio- and stereoselective route to (E)-α,β-disubstituted enamides. nih.govacs.org Boron Lewis acids can also catalyze the addition of hydroxyarenes to ynamides. acs.org

Hydroalkenylation: The addition of a vinyl C-H bond. Palladium-catalyzed hydroalkenylation of ynol ethers with organohalides has been reported as a highly regio- and stereoselective method. acs.org While less explored for ynamides specifically, related manganese-catalyzed hydroalkenylations of enamides suggest potential applicability. researchgate.net

The regioselectivity of these additions can often be controlled by the choice of catalyst and reaction conditions, leading to either α- or β-adducts with syn or anti stereochemistry. rsc.org

Table 3: Overview of Ynamide Hydrofunctionalization Reactions This table is interactive. Users can sort columns and filter data.

Reaction Type Reagent/Catalyst Added Bond Product Type Reference
Hydroamination Ni(OTf)₂, Zn(OTf)₂ N-H Ethene-1,1-diamines, Amidines acs.orgrsc.org
Hydroamination TfOH N-H N-arylimines, Ethene-1,1-diamines rsc.org
Hydroamination (Photoredox) Mes-Acr-MeClO₄ N-H (Azoles) (Z)-α-azole enamides semanticscholar.orgresearchgate.net
Hydroarylation Copper Catalyst / Boronic Acid Ar-C (E)-α,β-disubstituted enamides nih.govacs.org
Hydroarylation B(C₆F₅)₃ Ar-C (from Hydroxyarenes) Disubstituted enamides acs.org

Hydroamination and Hydroamidation of Ynamides

Hydroamination and hydroamidation, the addition of an N-H bond across the alkyne, are fundamental transformations of ynamides, providing access to valuable enamines, imines, and enamides. researchgate.netnih.gov These reactions can be catalyzed by various metals or proceed under metal-free conditions. researchgate.netsioc.ac.cn

Metal-Catalyzed Hydroamination: Late transition metals, particularly gold, are highly effective catalysts for the hydroamination of alkynes. nih.govnih.gov Gold(I) complexes activate the ynamide triple bond, facilitating nucleophilic attack by an amine. nih.gov The regioselectivity of the addition can often be controlled, leading to either Markovnikov or anti-Markovnikov products. researchgate.net For instance, gold-catalyzed intermolecular hydroamination of ynamides with anilines can produce N-arylimines. researchgate.net Silver catalysts have also been employed in the intermolecular hydroamination of ynamides, leading to enyne intermediates that can undergo further cyclization. bham.ac.uk

Metal-Free Hydroamination: Metal-free approaches offer a more sustainable alternative. Triflic acid (TfOH) has been shown to catalyze the regioselective hydroamination of ynamides with both primary and secondary amines under mild conditions, yielding N-arylimines and ethene-1,1-diamines in good to excellent yields. researchgate.net Additionally, photoredox catalysis provides a metal-free method for the hydroamination of ynamides with nitrogen heterocycles, proceeding through a ynamide radical cation intermediate to form (Z)-α-azole enamides. nih.govnih.gov

Hydroamidation: The intermolecular addition of amides to ynamides, or hydroamidation, can be achieved under basic conditions without the need for a transition-metal catalyst. This trans-selective β-hydroamidation furnishes (Z)-ethene-1,2-diamide derivatives with excellent regio- and stereoselectivity. researchgate.net

Reaction TypeCatalyst/ConditionsNucleophileProductRef.
Intermolecular HydroaminationTfOHPrimary/Secondary AminesN-arylimines, Ethene-1,1-diamines researchgate.net
Intermolecular HydroaminationPhotoredox CatalystAzoles(Z)-α-azole enamides nih.gov
Intermolecular HydroaminationGold(I) complexesAnilinesImines nih.govnih.gov
Intermolecular HydroamidationBasic conditionsAmides(Z)-Ethene-1,2-diamides researchgate.net

Hydrosulfuration and Hydrothiolation of Ynamides

The addition of sulfur-based nucleophiles to ynamides provides a powerful method for the synthesis of sulfur-containing enamides, which are valuable intermediates in organic synthesis.

Hydrosulfuration for Bioconjugation: A highly efficient, regioselective, and stereoselective hydrosulfuration of ynamides has been developed for the precise modification of peptides and proteins by targeting the thiol group of cysteine residues. researchgate.netspringernature.com This reaction proceeds under basic conditions in aqueous buffer, yielding the stable Z-isomer of the conjugate exclusively. researchgate.netbham.ac.ukspringernature.com The mechanism is believed to be a base-promoted β-addition, driven by the electron-withdrawing group on the ynamide nitrogen, which favors the formation of a stable Z-isomer via a trans-addition pathway. researchgate.net This method has been successfully applied to a wide range of proteins without compromising their function. researchgate.netspringernature.com

Hydrothiolation for Vinyl Sulfide Synthesis: Transition-metal catalyzed hydrothiolation of alkynes, including ynamides, is a common method for preparing vinyl sulfides. acs.org Catalysts based on rhodium and palladium can control the regioselectivity of the thiol addition, leading to either Markovnikov or anti-Markovnikov products. nih.gov Radical-initiated hydrothiolation, for example using AIBN, can also be employed for the stereoselective synthesis of vinyl sulfides from terminal ynamides. nih.gov

Reaction TypeCatalyst/ConditionsNucleophileProductKey FeaturesRef.
HydrosulfurationBasic aqueous bufferCysteine thiolsZ-isomer thioether conjugatesHigh chemo-, regio-, and stereoselectivity; Biocompatible researchgate.netspringernature.com
HydrothiolationRhodium complexesThiolsanti-Markovnikov vinyl sulfidesHigh regio- and stereoselectivity nih.gov
HydrothiolationPalladium complexesThiolsMarkovnikov vinyl sulfidesHigh regioselectivity nih.gov
Radical HydrothiolationAIBNThiols(Z)-1-amino-2-thio-alkenesStereoselective nih.gov

Hydroboration and Hydrosilylation of Ynamides

Hydroboration and hydrosilylation of ynamides are atom-economical methods for introducing boron and silicon moieties, respectively, onto the enamide scaffold, yielding versatile vinylboronates and vinylsilanes.

Hydroboration: The hydroboration of ynamides can be achieved with high regio- and stereoselectivity using various catalytic systems. Copper(I)-catalyzed hydroboration of ynamides with pinacolborane (HBpin) is a highly efficient method. researchgate.net A phosphine-catalyzed approach using tri-n-butyl phosphine affords (Z)-β-borylenamides through a formal cis-addition to the triple bond. nih.gov Furthermore, a diethylzinc-promoted reaction allows for the β-trans-selective hydroboration of ynamides. nih.gov The resulting vinylboron compounds are valuable synthetic intermediates, readily participating in cross-coupling reactions. acs.org

Hydrosilylation: The hydrosilylation of ynamides provides access to functionalized vinylsilanes. A borane-catalyzed method has been developed for the regio- and stereoselective hydrosilylation of internal ynamides, yielding β-silyl (Z)-enamides. nih.govnih.gov This reaction is believed to proceed through a keteniminium intermediate, with the stereoselectivity influenced by the β-silicon effect. nih.gov Silylium ion catalysis can also be employed for the carbosilylation of ynamides with allylic trimethylsilanes, affording (Z)-α-allyl-β-trimethylsilylenamides. researchgate.netacs.org

Reaction TypeCatalyst/ReagentProductStereoselectivityRef.
HydroborationCopper(I) / HBpinVinylboronatesRegio- and stereoselective researchgate.net
HydroborationTri-n-butyl phosphine / HBpin(Z)-β-borylenamidescis-addition nih.gov
HydroborationEt₂Zn / NHC-boranetrans-β-borylenamidestrans-addition nih.gov
HydrosilylationB(C₆F₅)₃ / Silaneβ-silyl (Z)-enamidesRegio- and stereoselective nih.govnih.gov
CarbosilylationSilylium ion / Allylsilane(Z)-α-allyl-β-trimethylsilylenamidesRegio- and stereoselective researchgate.netacs.org

Hydroarylation and Hydroalkynylation of Ynamides

The addition of carbon-hydrogen bonds from arenes and alkynes across the ynamide triple bond offers a direct route to complex, highly substituted enamides.

Hydroarylation: Both intermolecular and intramolecular hydroarylation of ynamides have been developed. Gold-catalyzed intramolecular hydroalkylation of ynamides can lead to the synthesis of polysubstituted indenes through the formation of a highly electrophilic keteniminium ion, which triggers a researchgate.netresearchgate.net-hydride shift followed by cyclization. researchgate.netresearchgate.net Gold catalysts also enable the cis-hydroarylation of ynamides with indoles to produce 2-vinylindoles. bham.ac.uknih.gov Copper-catalyzed trans-hydroarylation of ynamides with boronic acids provides a complementary method to access (E)-α,β-disubstituted enamides. nih.govspringernature.com Furthermore, a metal-free, boron Lewis acid-catalyzed trans-hydroarylation with hydroxyarenes has been reported. sioc.ac.cnnih.govacs.org

Hydroalkynylation: The hydroalkynylation of enamides, which are structurally related to the products of ynamide hydration, has been achieved using iridium catalysis. This asymmetric reaction with terminal alkynes occurs regioselectively at the β-position of the enamide to produce chiral homopropargyl amides with good to high enantioselectivity. nih.gov DFT studies have been conducted to understand the mechanism and regioselectivity of both rhodium- and iridium-catalyzed hydroalkynylation of enamides. nih.gov

Reaction TypeCatalystReactantProductKey FeaturesRef.
Intramolecular HydroalkylationGold(I)Arene-tethered ynamidePolysubstituted indenes researchgate.netresearchgate.net-hydride shift mechanism researchgate.netresearchgate.net
Intermolecular HydroarylationGold(I)Indoles2-Vinylindolescis-addition bham.ac.uknih.gov
Intermolecular HydroarylationCopper(I)Boronic acids(E)-α,β-disubstituted enamidestrans-addition nih.govspringernature.com
Intermolecular HydroarylationB(C₆F₅)₃Hydroxyarenestrans-enamidesMetal-free, atom-economic sioc.ac.cnacs.org
Asymmetric HydroalkynylationIridium(I)Terminal alkynesChiral homopropargyl amidesHigh enantioselectivity nih.gov

Hydrohalogenation and Haloalkynylation of Ynamides

The addition of hydrogen halides (hydrohalogenation) and haloalkynes (haloalkynylation) to ynamides provides direct access to synthetically useful halo-substituted enamides.

Hydrohalogenation: A mild and highly stereoselective method for the synthesis of novel chiral (E)-α-haloenamides involves the use of magnesium halide salts. researchgate.net This reaction proceeds with high levels of regio- and stereochemical control. Another efficient, metal-free method utilizes N-halosuccinimides (NXS) in combination with diphenylphosphine oxide to produce (E)-α-haloenamides from both chiral and achiral ynamides rapidly and in high yields. researchgate.netnih.gov Brønsted acid-catalyzed α-halogenation of ynamides can also be achieved using halogenated solvents in the presence of pyridine-N-oxides, leading to (E)-haloenamides. acs.org Additionally, titanium tetrahalides can mediate the addition of aldehydes or ketones to ynamides to synthesize α-halo-γ-hydroxyenamides. springernature.com

Haloalkynylation: Metal-catalyzed haloalkynylation reactions involve the transfer of both a halogen atom and an alkynyl group to an unsaturated carbon-carbon bond. scite.ai This transformation can be applied to alkynes, providing a direct route to halogenated enynes. Catalysts based on copper, palladium, and gold have been used, with the choice of catalyst influencing the regio- and stereoselectivity of the addition. scite.ai

Reaction TypeReagents/CatalystProductKey FeaturesRef.
HydrohalogenationMgX₂ (X=Cl, Br, I)(E)-α-HaloenamidesMild conditions, high stereoselectivity researchgate.net
HydrohalogenationNXS, Ph₂P(O)H(E)-α-HaloenamidesMetal-free, rapid, broad scope researchgate.netnih.gov
α-HalogenationBrønsted acid, Pyridine-N-oxide, Halogenated solvent(E)-HaloenamidesUtilizes solvent as halogen source acs.org
HaloalkynylationMetal catalysts (Cu, Pd, Au), HaloalkyneHalogenated enynesDirect synthesis of functionalized enynes scite.ai

Skeletal Rearrangements and Carbon-Nitrogen Bond Fission in Ynamides

Ynamides can undergo fascinating skeletal rearrangements and carbon-nitrogen bond fission reactions, leading to the formation of complex molecular architectures that would be challenging to access through other means.

N-Csp Bond Cleavage and Rearrangement Processes

The cleavage of the bond between the nitrogen atom and the sp-hybridized carbon of the alkyne (N-Csp) is a key step in several rearrangement reactions of ynamides.

Divergent Skeletal Reorganization: N-sulfonyl ynamides can undergo an unusual, divergent skeletal reorganization upon treatment with lithium diisopropylamine (LDA). nih.gov This process can lead to the formation of thiete sulfones. However, the addition of 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one (DMPU) shifts the reaction pathway to furnish propargyl sulfonamides. nih.gov Mechanistic studies suggest these reactions initiate from a lithiation/4-exo-dig cyclization cascade, with the subsequent pathway being ligand-dependent. nih.gov

Radical Smiles Rearrangement: A novel radical Smiles rearrangement triggered by photoredox-catalyzed regioselective ketyl-ynamide coupling has been reported. acs.org This represents the first radical Smiles rearrangement of ynamides and provides access to valuable 2-benzhydrylindoles. The reaction proceeds through key ketyl radical and α-imino carbon radical intermediates. researchgate.netacs.org

Photoinduced Structural Reshuffling: Photoinduced radical reactions can trigger regio- and chemoselective intermolecular ynamide C(sp)-N bond fission, leading to structural reshuffling and functionalization. springernature.com This strategy has been used to prepare synthetically challenging chalcogen-substituted indole (B1671886) derivatives from 2-alkynyl-ynamides. The process involves the formation of multiple new bonds in a single, rapid transformation under mild conditions. springernature.com

Rearrangement TypeConditions/CatalystKey Intermediate/ProcessProductRef.
Skeletal ReorganizationLDALithiation/4-exo-dig cyclizationThiete sulfones nih.gov
Skeletal ReorganizationLDA, DMPULithiation/4-exo-dig cyclizationPropargyl sulfonamides nih.gov
Radical Smiles RearrangementPhotoredox catalysisKetyl-ynamide coupling, α-imino radical2-Benzhydrylindoles, 3-Benzhydrylisoquinolines acs.org
Photoinduced ReshufflingBlue LED, Radical precursorRadical-triggered C(sp)-N bond fissionChalcogen-substituted indoles springernature.com

1,3-Alkynyl Migration in Ynamide Chemistry

A notable transformation in ynamide chemistry is the 1,3-alkynyl migration, which provides a pathway for atom-economical difunctionalization of the ynamide scaffold. A key example of this is the palladium(II)-catalyzed bromoalkynylation of ynamides, a process that is both highly regioselective and stereoselective. rsc.orgacs.orgmdpi.com This reaction avoids the need for additives and demonstrates broad functional-group tolerance, leading to the synthesis of valuable β-bromo ynenamides. rsc.orgacs.org

The mechanism of this transformation is understood to proceed through a unique 1,3-alkynyl migration enabled by carbopalladation. rsc.orgacs.org Experimental evidence from Hammett plot analysis, X-ray photoelectron spectroscopy (XPS) studies, and 13C kinetic isotope effect measurements, supported by density functional theory (DFT) computations, has provided a comprehensive understanding of this process. rsc.orgacs.orgmdpi.com The catalytic cycle is proposed to involve a high-valence Pd(IV)-bound alkyne intermediate, which facilitates the regioselective transfer of the alkyne unit to the α-position of the ynamide. acs.org This method has proven effective for the late-stage functionalization of complex molecules, highlighting its synthetic potential. rsc.orgacs.org

Table 1: Key Features of Pd(II)-Catalyzed Bromoalkynylation of Ynamides

Feature Description Source(s)
Catalyst Palladium(II) rsc.orgacs.org
Key Step 1,3-Alkynyl Migration via Carbopalladation rsc.orgacs.org
Selectivity High Regio- and Stereoselectivity rsc.orgacs.org
Products β-bromo ynenamides rsc.orgacs.org

| Advantages | Atom-economical, broad scope, high functional-group tolerance | rsc.orgacs.orgmdpi.com |

Aza-Claisen Rearrangements of Ynamides

The aza-Claisen rearrangement represents another powerful tool in the synthetic chemist's arsenal for the transformation of ynamides, particularly N-allyl ynamides. This pericyclic reaction can be induced either thermally or through palladium catalysis, leading to a variety of molecular scaffolds.

Thermal 3-aza-Claisen rearrangement of N-allyl ynamides has been utilized for the novel synthesis of α-allyl imidates. Current time information in Manila, PH. Researchers found that conducting the reaction in an alcohol solvent was crucial to prevent a competing 1,3-sulfonyl transfer that would otherwise form nitriles. Current time information in Manila, PH. This thermal process involves the rsc.orgrsc.org-sigmatropic rearrangement of the N-allyl ynamide to form a ketenimine intermediate, which is then trapped by the alcohol solvent to yield the imidate. Current time information in Manila, PH.

Palladium catalysis offers an alternative and often more efficient pathway for aza-Claisen rearrangements of N-allyl ynamides. The use of a Pd(0) catalyst can promote the N-to-C allyl transfer, also proceeding through a ketenimine intermediate. nih.gov Mechanistic studies have revealed a fascinating divergent pathway where the reaction can proceed through an aza-Claisen rearrangement, sometimes accompanied by a thermal N-to-C 1,3-Ts shift to form tertiary nitriles, or a novel aza-Rautenstrauch-type cyclization to yield cyclopentenimines. nih.gov The specific outcome is influenced by factors such as the substituents on the ynamide and the reaction conditions. For instance, with N-sulfonyl ynamides, palladium catalysis is often necessary to facilitate carbocyclization via Pd-π-allyl complexes, as thermal conditions tend to favor 1,3-sulfonyl shifts. orgsyn.org

Table 2: Comparison of Thermal vs. Pd-Catalyzed Aza-Claisen Rearrangements of N-Allyl Ynamides

Feature Thermal Rearrangement Palladium-Catalyzed Rearrangement Source(s)
Activation Heat Pd(0) or Pd(II) catalyst Current time information in Manila, PH.nih.gov
Key Intermediate Ketenimine Ynamido-π-allyl complexes, Ketenimine Current time information in Manila, PH.nih.gov
Typical Products α-Allyl imidates (in alcohol) Amidines, Tertiary nitriles, Cyclopentenimines Current time information in Manila, PH.nih.govorgsyn.org

| Competing Reactions | 1,3-Sulfonyl shift to form nitriles | Aza-Rautenstrauch cyclization | Current time information in Manila, PH.nih.gov |

Diverse Functionalization of Ynamides via R2 Group Modification

The properties and reactivity of ynamides can be extensively tuned by modifying the substituents attached to the nitrogen atom. The R2 group, which is the N-substituent other than the primary electron-withdrawing group, plays a crucial role in the steric and electronic nature of the ynamide. The synthesis of a diverse library of ynamides is often achieved through copper-catalyzed cross-coupling reactions between various nitrogen nucleophiles (amides, sulfonamides, carbamates, lactams) and an alkynylating agent. orgsyn.org This modularity allows for the introduction of a wide array of R2 groups.

A flexible and modular synthetic route starting from the inexpensive two-carbon synthon trichloroethene has been developed, which overcomes many limitations of previous methods. rsc.org This approach is tolerant of a wide range of functionality on the amide component, enabling the synthesis of ynamides with diverse N-alkyl and N-aryl substituents. rsc.org The ability to incorporate sterically hindered groups, such as N-tert-butyl and N-2,6-diisopropylphenyl, in high yields highlights the robustness of this method. rsc.org This strategy provides access to previously challenging or unattainable ynamides, thereby expanding the scope of their application in organic synthesis. rsc.org The variation of the R2 group can influence the outcomes of subsequent reactions, such as cascade polycyclizations of N-allyl ynamides, where the N-substituent acts as a quenching unit for a generated carbenoid. nih.gov

Late-Stage Functionalization Approaches Utilizing Ynamides

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and materials science for the efficient diversification of complex molecules. Ynamides are increasingly being recognized as valuable tools for LSF, both by being installed onto a complex scaffold at a late stage and by serving as a reactive handle for further modifications on a pre-existing complex molecule. nih.gov

One strategy involves the direct electrophilic diynylation of sulfonamides derived from complex molecules using a triisopropylsilyl diynyl benziodoxolone reagent. This, followed by deprotection and a chemoselective copper-catalyzed azide-alkyne cycloaddition (CuAAC), yields ynamides bearing substituents from amino acids, nucleosides, and other biologically relevant structures. nih.gov

Furthermore, the unique reactivity of the ynamide functional group makes it an excellent partner for the post-synthetic modification of peptides and proteins. A highly efficient, chemo-, regio-, and stereoselective hydrosulfuration of ynamides has been developed for the precise modification of cysteine (Cys) residues. acs.orgnih.gov This method allows for the conjugation of ynamides bearing various functional molecules, such as drugs (indomethacin), fluorescent tags (coumarin), and affinity tags (biotin), to peptides and proteins in aqueous buffer. acs.orgresearchgate.net Ynamides have also been employed as coupling reagents in peptide synthesis, including fragment condensation and head-to-tail cyclization, demonstrating their utility in constructing complex biomolecules with high fidelity. acs.orgnih.gov This approach for direct peptide modification of acidic residues has also been explored, showcasing the broad applicability of ynamides in bioconjugation and the late-stage diversification of peptide therapeutics. mdpi.com

Strategic Applications of Dodec 11 Ynamide and Ynamides in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles from Ynamides

The reactivity of the ynamide functional group has been extensively harnessed to construct a variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals, natural products, and materials science. nih.gov The polarization of the triple bond by the adjacent nitrogen atom facilitates a range of cyclization reactions. rsc.org

Indoles and Indoline (B122111) Derivatives from Ynamides

Ynamides have proven to be valuable precursors for the synthesis of indoles and indolines, core structures in numerous biologically active compounds. nih.gov A notable strategy involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. nih.govnih.govacs.org This approach allows for the construction of highly substituted indolines, which can then be oxidized to the corresponding indoles. nih.govnih.gov The required cycloaddition substrates can be readily assembled through methods like Sonogashira coupling and copper-catalyzed N-alkynylation. acs.orgresearchgate.net

This methodology is particularly advantageous for creating indoles with multiple substituents on the benzenoid ring, a feat that is often challenging with traditional indole (B1671886) syntheses. nih.gov The reaction proceeds by heating the enyne substrates, leading to a [4+2] cycloaddition that forms a strained cyclic allene (B1206475) intermediate, which then rearranges to the indoline product. nih.gov Lewis acids such as Me2AlCl can sometimes facilitate these cycloadditions at lower temperatures. researchgate.net

Reaction Type Reactants Product Key Features
Intramolecular [4+2] CycloadditionYnamides and conjugated enynesSubstituted indolinesModular, good for highly substituted systems. nih.gov
OxidationSubstituted indolinesSubstituted indolesCan be achieved with reagents like o-chloranil. nih.gov

A palladium-catalyzed, one-pot, two-step synthesis of 2-amidoindoles from ynamides and o-iodoanilines has also been reported. scilit.com This process involves a Sonogashira reaction followed by a spontaneous intramolecular cyclization. scilit.com Transition metal catalysis, in general, offers significant advantages for indole synthesis due to its functional group tolerance and the ability to generate diverse structures. researchgate.netrsc.org

Pyrroles, Imidazoles, and Azetidines Derived from Ynamides

Ynamides serve as versatile starting materials for the synthesis of other important nitrogen heterocycles, including pyrroles, imidazoles, and azetidines.

Pyrroles: Polysubstituted pyrroles can be synthesized through gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides. organic-chemistry.orgacs.org This formal [3+2] cycloaddition proceeds under mild conditions with high efficiency. acs.org A metal-free annulation of ynamides with 2H-azirines, catalyzed by BF3·Et2O, also provides access to polysubstituted 2-aminopyrroles. acs.org Furthermore, gold-catalyzed reactions of ynamides with isoxazoles and azidoalkenes have been developed for the synthesis of 2-aminopyrroles. acs.org Transition metals like palladium, copper, rhodium, and ruthenium have been employed to catalyze reactions between alkynes, including ynamides, and various nitrogen sources to form pyrroles. nih.gov For instance, copper-mediated carbomagnesiation of N-sulfonyl ynamides can lead to the formation of pyrrolo[2,3-d]pyrimidines. nih.gov

Imidazoles: Fully substituted 4-aminoimidazoles can be synthesized via a gold-catalyzed selective [3+2] annulation of 1,2,4-oxadiazoles with ynamides. organic-chemistry.org This reaction is atom-economical and tolerates a good range of functional groups. organic-chemistry.org Another approach involves the gold-catalyzed reaction of N-iminylsulphilimine with ynamides to produce 4-amino substituted imidazoles. researchgate.net

Azetidines: Azetidines, four-membered nitrogen-containing rings, are important structural motifs in medicinal chemistry. magtech.com.cn A general method for the synthesis of azetidines involves the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. researchgate.net This method provides good control over regioselectivity. researchgate.net

Heterocycle Synthetic Method Catalyst/Reagent Key Features
PyrrolesIntermolecular nitrene transferGold catalystMild conditions, high yields. organic-chemistry.orgacs.org
PyrrolesAnnulation of ynamides and 2H-azirinesBF3·Et2OMetal-free, atom-economical. acs.org
Imidazoles[3+2] annulation of 1,2,4-oxadiazolesGold catalystAtom-economical, good functional group tolerance. organic-chemistry.org
AzetidinesRadical 4-exo-dig cyclizationCopper catalyst/visible lightHigh regioselectivity. researchgate.net

Triazoles and Other Azoles via Ynamide Transformations

Ynamides are valuable precursors for the synthesis of triazoles, another important class of nitrogen heterocycles. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing 1,2,3-triazoles. nih.govmdpi.com This reaction involves the coupling of an ynamide with an azide. nih.gov This methodology has been utilized in the design and synthesis of potential inhibitors of VEGFR2 tyrosine kinase. nih.gov

Polycyclic and Fused Ring Systems from Ynamides

Ynamides are instrumental in constructing complex polycyclic and fused ring systems. nih.gov Iodocyclization of ene-ynamides and arene-ynamides can lead to the rapid synthesis of naphthalenes and phenanthrenes. researchgate.net These reactions can be remarkably fast, sometimes completing within seconds. researchgate.net

Furthermore, ynamides can participate in dearomatization reactions to convert aromatic compounds into functionalized carbocycles. rsc.org For instance, silver carbene species generated from ynamides can be used in the enantioselective dearomatization of nonactivated arenes. rsc.org Ynamides also undergo cascade reactions to form polycyclic pseudoindoxyls. researchgate.net The versatility of ynamides in cycloaddition reactions makes them powerful tools for the rapid assembly of structurally complex molecules. nih.govrsc.org

Peptide and Amide Bond Formation Utilizing Ynamides

Beyond their use in heterocycle synthesis, ynamides have emerged as highly effective reagents for the formation of amide and peptide bonds, addressing long-standing challenges in peptide chemistry, such as racemization. acs.orgnih.govnih.gov

Ynamide-Mediated Coupling Reagents for Amide and Ester Synthesis

Ynamide-based coupling reagents activate carboxylic acids to form stable α-acyloxyenamide active esters. acs.orgnih.gov These intermediates can then react with amines to form amides or with alcohols to form esters. acs.orgnih.govrsc.org A significant advantage of this method is the remarkable suppression of racemization, even with sensitive amino acid substrates. acs.orgnih.gov

The two-step amide bond formation can often be performed in a one-pot manner without the need for purification of the active ester intermediate. acs.orgnih.gov Terminal ynamides like N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA) have been identified as particularly effective coupling reagents. acs.orgnih.gov

This methodology has been successfully applied to:

Simple amide and dipeptide synthesis researchgate.net

Peptide fragment condensation acs.orgnih.govresearchgate.net

Head-to-tail cyclization of peptides acs.orgnih.gov

Solid-phase peptide synthesis nih.govresearchgate.net

Macrolactonization (intramolecular ester bond formation) acs.orgnih.gov

Furthermore, novel water-removable ynamide coupling reagents have been developed, simplifying product purification and making the process more environmentally friendly. rsc.orgresearchgate.net The by-product of the coupling reaction can be easily removed with an acidic aqueous work-up, often eliminating the need for column chromatography. rsc.org

Application Ynamide Role Key Advantages
Amide/Peptide SynthesisCoupling ReagentSuppresses racemization, one-pot procedure. acs.orgnih.govresearchgate.net
Ester SynthesisCoupling ReagentPreserves α-chirality, mild conditions. acs.orgnih.gov
MacrolactonizationCoupling ReagentAvoids racemization and Z/E isomerization. acs.orgnih.gov

The development of ynamide coupling reagents represents a significant advancement in peptide and amide synthesis, offering a robust and efficient alternative to traditional methods. acs.orgnih.govnih.gov

Suppression of Racemization/Epimerization in Ynamide-Mediated Peptide Synthesis

A significant challenge in chemical peptide synthesis is the preservation of stereochemical integrity at the α-carbon of amino acids during the coupling process. mdpi.com Racemization or epimerization can occur, particularly when activating the carboxyl group of an amino acid or peptide fragment, leading to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. mdpi.comnih.gov Conventional coupling reagents often require basic conditions, which can facilitate racemization through two primary mechanisms: the formation of a 5(4H)-oxazolone intermediate or the direct abstraction of the α-proton by a base. nih.govacs.org

Ynamide-based coupling reagents have demonstrated a remarkable ability to suppress racemization and epimerization during peptide bond formation. acs.orgnih.govorganic-chemistry.org The distinguishing feature of these reagents is their unique reaction mechanism, which proceeds through stable α-acyloxyenamide active esters as isolable intermediates. nih.govacs.org This activation step is highly efficient and avoids the harsh basic conditions that promote racemization. organic-chemistry.orgacs.org Importantly, no racemization is typically detected during the activation of chiral carboxylic acids with ynamide reagents like N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA). nih.govacs.orgorganic-chemistry.org

This suppression of epimerization is a key advantage, enabling ynamides to be effective not only for standard peptide synthesis but also for more challenging applications like peptide fragment condensation and head-to-tail cyclization, where the risk of racemization is typically higher. nih.govacs.orgnih.gov In head-to-tail cyclization of linear peptides, for instance, ynamide-mediated methods yield monocyclization products with no detectable epimerization, overcoming a major limitation of conventional techniques. nih.govacs.org The ability to avoid base-induced racemization makes ynamides a superior choice for synthesizing stereochemically pure peptides. organic-chemistry.org

Table 1: Comparison of Epimerization Levels with Different Coupling Reagents
Coupling Reagent ClassTypical Epimerization LevelMechanism Advantage
Carbodiimides (e.g., DCC, EDC)Variable, can be significantRisk of oxazolone (B7731731) formation
Phosphonium/Uronium Salts (e.g., HBTU, HATU)Low with additives (e.g., HOBt)Requires basic conditions/additives
Ynamides (e.g., MYTsA, MYMsA)Not detectable nih.govorganic-chemistry.orgacs.orgForms stable α-acyloxyenamide active esters; avoids strong bases acs.orgorganic-chemistry.org

Inverse Peptide Synthesis Using Unprotected Amino Acids and Ynamides

The development of ynamide coupling reagents has provided a breakthrough in this area. acs.orgnih.gov By employing a transient protection strategy, ynamides successfully address the long-standing challenge of epimerization in N→C elongation. acs.orgnih.govnih.gov In this method, the activation, transient protection of the amino group (for example, through silylation), aminolysis, and subsequent in situ deprotection can all be performed in a single pot. acs.orgacs.orgnih.gov This process effectively allows for the use of unprotected amino acids as the starting materials, streamlining the synthesis. acs.orgacs.org

The inherent ability of ynamides to prevent racemization during the activation of the peptidyl acid is crucial to the success of this strategy. nih.govacs.org This robust methodology has been demonstrated through the synthesis of various peptide active pharmaceutical ingredients. acs.orgnih.gov Furthermore, the strategy is amenable to both fragment condensation and inverse solid-phase peptide synthesis (SPPS), highlighting its versatility and potential for large-scale, cost-effective, and greener peptide production. acs.orgnih.govnih.gov

Chemical Biology and Bioconjugation with Ynamides

The unique reactivity of ynamides extends their utility into the fields of chemical biology and bioconjugation, where the selective modification of complex biomolecules is paramount. chemrxiv.orgresearchgate.net

Cysteine Modification in Peptides and Proteins Using Ynamides

The selective chemical functionalization of proteins is a cornerstone of chemical biology, enabling the creation of therapeutic conjugates, probes, and engineered biomaterials. nih.govnih.gov Cysteine, with its unique nucleophilic thiol side chain, is a primary target for site-specific protein modification. nih.govacs.org A highly efficient method for cysteine modification has been developed based on the chemo-, regio-, and stereoselective hydrosulfuration of ynamides. nih.govnih.govacs.org

This reaction specifically targets the thiol group of cysteine residues and proceeds efficiently in aqueous buffers under mild, slightly basic conditions (e.g., pH 8). chemrxiv.orgresearchgate.netchemrxiv.org The process is highly selective and compatible with all other reactive amino acid side chains, including amino, carboxyl, and hydroxyl groups, without requiring protecting groups. chemrxiv.orgchemrxiv.org The reaction involves a β-addition of the cysteine thiol to an ynamide bearing a strong electron-withdrawing group (such as a triflyl group) on the nitrogen atom, which is crucial for controlling the reaction's selectivity and reactivity. chemrxiv.orgresearchgate.netchemrxiv.org

A key feature of this method is its excellent stereoselectivity, exclusively providing the Z-isomer of the resulting conjugate, which exhibits superior stability. chemrxiv.orgresearchgate.netnih.gov This precise control offers a distinct advantage over other methods that may produce isomeric mixtures. The versatility of this approach allows for the modification of a wide range of substrates, from small peptides like glutathione (B108866) and oxytocin (B344502) to large, complex proteins and even full-length antibodies, without compromising their structural integrity or function. nih.govnih.govacs.org

Table 2: Examples of Ynamide-Mediated Cysteine Modification in Peptides
PeptideNumber of Cysteine ResiduesModification OutcomeReference
Reduced Glutathione (GSH)1Modified in excellent yield nih.govacs.org
Reduced Oxytocin2 (1 terminal, 1 internal)Bis-functionalized in excellent yield within 20 min nih.govacs.org
αVβ3 Integrin-binding cyclic peptide1Specific modification in 76% yield nih.govacs.org

Synthesis of Peptide/Protein Conjugates through Ynamide Functionalization

The ynamide-based cysteine modification strategy serves as a powerful platform for the synthesis of diverse and functional peptide and protein conjugates. nih.govnih.gov The substituent on the terminal alkyne of the ynamide reagent offers a versatile handle for introducing a wide variety of functional molecules onto the target biomolecule. chemrxiv.orgresearchgate.net This allows for the straightforward Cys-bioconjugation with payloads such as small-molecule drugs, fluorescent tags for imaging, affinity tags (like biotin) for purification and detection, and polymers like polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties. chemrxiv.orgnih.govnih.gov

For example, a biotinylated ynamide has been used to successfully label a ubiquitin variant protein, demonstrating the method's applicability in creating tools for biochemical assays. researchgate.netnih.govacs.org The ability to attach different functional groups highlights the broad applicability of ynamide chemistry in synthesizing a wide array of well-defined protein conjugates for applications in diagnostics, therapeutics, and fundamental biological research. chemrxiv.orgresearchgate.netnih.gov The robust and selective nature of the ynamide-thiol reaction ensures that the integrity of both the protein and the attached functional molecule is maintained. nih.gov

Bioorthogonal Chemistry Applications of Ynamides

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govaurigeneservices.com These reactions require reactant pairs that are mutually reactive but inert to the vast array of functional groups found in biological environments. nih.gov Ynamide chemistry has emerged as a valuable tool within this field.

The ynamide-thiol ligation for cysteine modification is itself a bioorthogonal reaction, demonstrating high selectivity for thiols over other biological nucleophiles. nih.govnih.gov Furthermore, ynamides can be designed to contain additional reactive handles for subsequent "click chemistry" reactions. cas.org For instance, a cysteine-containing peptide can first be modified with an ynamide that also bears a terminal alkyne. nih.gov This newly installed alkyne can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction. nih.govcas.org This allows for the dual functionalization of a peptide in a one-pot manner, significantly expanding the molecular complexity that can be achieved. chemrxiv.orgresearchgate.netnih.gov Ynamines, which are structurally related to ynamides, have also been shown to be superior reactive groups in CuAAC reactions, often requiring lower copper catalyst loadings, which is beneficial for biological applications where copper toxicity is a concern. acs.org The application of ynamides in bioorthogonal chemistry provides a powerful strategy for labeling, imaging, and tracking biomolecules in complex biological settings. aurigeneservices.com

Applications in Natural Product Synthesisbrad.ac.ukbrad.ac.uknih.goveurekaselect.comnih.gov

Ynamides have emerged as powerful synthons in the field of natural product synthesis due to their unique electronic properties and predictable reactivity. brad.ac.uk The nitrogen atom's lone pair of electrons delocalizes into the alkyne, rendering the β-carbon nucleophilic and the α-carbon electrophilic. brad.ac.ukresearchgate.net This distinct reactivity allows for a diverse range of transformations, making them ideal for constructing the intricate architectures of natural products. nih.gov

Total Synthesis of Specific Natural Products Derived from Ynamides (e.g., Arborescidine A, C)brad.ac.uknih.gov

The strategic incorporation of ynamide functionalities has been pivotal in the total synthesis of several complex alkaloids. While the direct use of Dodec-11-ynamide in the synthesis of Arborescidine A and C has not been reported, the methodologies developed for other ynamides are instructive. For instance, ynamide-based strategies have been successfully applied to the synthesis of marinoquinolines A and C, aplidiopsamine A, and rigidin (B1218258) A. brad.ac.uk

In the context of the Arborescidine alkaloids, which are marine-derived indole alkaloids, a hypothetical synthetic route could involve an ynamide in a key bond-forming reaction. For example, an intramolecular cyclization of a tryptamine (B22526) derivative bearing an ynamide moiety could be envisioned to construct the core heterocyclic scaffold. The long alkyl chain of this compound might be incorporated to append a lipophilic side chain, a common feature in marine natural products that can influence their biological activity.

Although not involving ynamides, the enantioselective total syntheses of (+)-arborescidine A, (-)-arborescidine B, and (-)-arborescidine C have been achieved, highlighting the complexity and synthetic interest in this class of molecules. rsc.orgresearchgate.net An organocatalyzed Pictet-Spengler reaction has also been a key strategy in the synthesis of (+)-arborescidine C. rsc.orgrsc.org The integration of ynamide chemistry into these synthetic routes could offer novel and efficient pathways to these and other related natural products.

Construction of Bioactive Scaffolds Utilizing Ynamide Reactivityeurekaselect.comnih.gov

The versatility of ynamides extends to the construction of diverse bioactive scaffolds. Their ability to participate in various cycloaddition, cyclization, and rearrangement reactions allows for the rapid assembly of complex molecular frameworks. brad.ac.ukbeilstein-journals.orgnih.gov These scaffolds are often privileged structures in medicinal chemistry, forming the core of many therapeutic agents.

A hypothetical application of this compound could be in the synthesis of novel macrocyclic structures. The terminal alkyne could be functionalized, and the long dodecyl chain could serve as a flexible tether for macrocyclization reactions. Such macrocyclic scaffolds are of significant interest in drug discovery due to their unique conformational properties and ability to modulate challenging biological targets.

The reactivity of ynamides can be harnessed to generate nitrogen-containing heterocycles, which are prevalent in bioactive natural products and pharmaceuticals. For example, ynamides can undergo transition metal-catalyzed annulations to produce substituted indoles, quinolines, and other important heterocyclic systems. mdpi.com The specific substitution on the ynamide, such as the undecyl chain in this compound, can be used to tune the physicochemical properties of the resulting scaffolds, influencing their solubility, membrane permeability, and ultimately their biological activity.

Development of Advanced Materials and Functional Molecules from Ynamidesacs.org

The unique electronic and structural features of ynamides also make them attractive building blocks for the development of advanced materials and functional molecules. The conjugated system of ynamides can be extended to create larger π-conjugated systems with interesting photophysical and electronic properties.

Ethynylogous ynamides, such as 1,3-butadiynamides, have been explored for their potential in optoelectronic materials due to their push-pull character. The nitrogen atom acts as an electron donor, and the alkyne as an acceptor, leading to intramolecular charge transfer characteristics. A long-chain ynamide like this compound could be incorporated into polymers or oligomers, where the alkyl chain could influence the material's morphology, solubility, and self-assembly properties.

Furthermore, ynamides can be used to modify surfaces or create functional polymers. The terminal alkyne of this compound could participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to other substrates. This could be utilized in the development of functionalized surfaces, bioconjugates, or novel polymeric materials with tailored properties. The long alkyl chain could impart hydrophobicity or facilitate organization in lipid bilayers, opening up applications in biomaterials and sensor technology.

Future Directions and Emerging Research Areas for Dodec 11 Ynamide Chemistry

Exploration of Novel Catalytic Systems for Ynamide Transformations

The reactivity of the ynamide triple bond can be precisely modulated by transition metal catalysts. Gold, platinum, copper, and rhodium have been instrumental in unlocking a wide array of transformations. nih.govresearchgate.netacs.org Future research will focus on discovering new catalytic systems to enhance efficiency, selectivity, and the scope of these reactions for substrates like Dodec-11-ynamide.

A primary objective is the development of catalysts based on more abundant and less toxic metals. While gold and platinum catalysts are highly effective, their cost and environmental impact are considerable. Research into earth-abundant metal catalysts, such as those based on iron, nickel, or cobalt, is a burgeoning area. For this compound, this could lead to more economical and sustainable methods for transformations like hydrofunctionalization and cycloisomerization.

Catalyst SystemTransformation TypePotential Product from this compound
IPrAuNTf₂ Intramolecular Hydroalkylation2-Amino-indenes (with appropriate aryl tether)
CuSO₄·5H₂O / 1,10-Phenanthroline Cross-coupling with Alkynyl BromidesFunctionalized internal ynamides
PtCl₂ / PPh₃ Cycloisomerization / OxoarylationIndolin-2-ones (with nitrones) acs.org
Rh(I) / Chiral Ligand Asymmetric CyclotrimerizationChiral aromatic compounds

This table represents examples of catalytic systems applied to general ynamides, illustrating potential future applications for this compound.

Development of New Reaction Modes for Ynamides Beyond Established Pathways

While hydrofunctionalization, cycloadditions, and rearrangements are well-established reaction pathways for ynamides, significant research is dedicated to uncovering novel reactivity patterns. brad.ac.uknih.gov These new modes of transformation promise to expand the synthetic toolkit available for molecules like this compound.

One emerging area is the exploration of radical reactions involving ynamides. The electron-rich nature of the ynamide triple bond makes it a potentially good radical acceptor. nih.gov Future work could involve the development of photoredox or electrochemical methods to initiate radical addition to the alkyne of this compound, providing access to vinyl amides with unique substitution patterns not easily achievable through traditional ionic pathways. For example, radical hydrothiolation has been shown to proceed with high regioselectivity. nih.gov

Furthermore, the generation and trapping of unconventional reactive intermediates from ynamides is a key research direction. Activation of ynamides can lead to the formation of keteniminium ions, which are potent electrophiles. acs.orgnih.gov However, exploring conditions that favor alternative intermediates, such as vinylidene species or α-imino metal carbenes, could unlock unprecedented transformations. digitellinc.comnih.gov For this compound, this could enable novel C-H insertion or cyclopropanation reactions, leading to highly functionalized and structurally complex products.

Advancements in Asymmetric Ynamide Synthesis and Transformations

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of asymmetric transformations for ynamides is a rapidly advancing field. nih.govacs.orgecnu.edu.cn For a prochiral substrate or in reactions creating new stereocenters, controlling enantioselectivity is paramount. Future research will undoubtedly focus on refining and expanding the repertoire of asymmetric methods applicable to this compound.

A key focus is the design of new chiral ligands for metal catalysts. The development of ligands that can create a highly specific chiral environment around the metal center is crucial for achieving high levels of enantiomeric excess (ee). For example, chiral N,N'-dioxide ligands complexed with scandium or holmium salts have been successfully used in three-component reactions involving ynamides to produce chiral amino acyloxyenamides with good ee values. acs.orgresearchgate.net Applying such systems to this compound in multicomponent reactions could provide rapid access to complex, stereodefined structures.

Organocatalysis also presents a powerful, metal-free approach to asymmetric ynamide chemistry. Chiral Brønsted acids or bases can activate ynamides or their reaction partners to induce enantioselectivity. researchgate.net This strategy avoids the cost and potential toxicity of transition metals. Future efforts will likely target the development of novel organocatalysts for reactions such as asymmetric hydroacyloxylation or cycloadditions with this compound.

Catalyst/Ligand SystemAsymmetric TransformationProduct TypeReported Enantiomeric Excess
Chiral N,N'-Dioxide/Ho(OTf)₃ Hydroacyloxylation/Ring-OpeningChiral Amino Acyloxyenamides78–88% ee acs.org
Copper / Chiral BOX ligand Azide-Ynamide CyclizationChiral Polycyclic N-heterocyclesup to 96% ee digitellinc.com
Chiral Brønsted Acid Intermolecular HydrophenoxylationAxially Chiral PhenolsHigh ee researchgate.net

This table showcases recent advancements in asymmetric catalysis using general ynamides, indicating future potential for transformations of this compound.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing waste reduction, energy efficiency, and improved safety. beilstein-journals.org Integrating ynamide chemistry with modern technologies like continuous flow processing is a key future direction that aligns with these principles. neuroquantology.comnih.gov

Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for handling hazardous reagents or unstable intermediates. nih.govnih.gov For the synthesis and transformation of this compound, flow reactors could enable reactions to be performed at higher temperatures and pressures safely, potentially accelerating reaction rates and improving yields. nih.gov Furthermore, the scalability of flow processes is often more straightforward than for batch reactions, which is a critical consideration for industrial applications. rsc.org

Ynamides themselves are also finding roles as sustainable reagents. Recently, ynamides have been developed as racemization-free coupling reagents for amide and ester bond formation, including in peptide synthesis. acs.org This application, particularly when combined with flow technology and greener solvents, represents a significant step towards sustainable manufacturing processes. muni.czresearchgate.net Future research could explore the use of this compound derivatives as activators in continuous flow peptide synthesis, potentially offering advantages in solubility or reactivity.

Computational Design and Prediction of Novel Ynamide Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. rsc.org For ynamide chemistry, computational studies are poised to accelerate the discovery of new reactions and catalysts.

Mechanistic elucidation through computational modeling can provide detailed insights into transition states and reactive intermediates that are difficult to observe experimentally. For example, DFT calculations have been used to map the energy profile of gold-catalyzed ynamide hydroalkylation, identifying the acs.orgresearchgate.net-hydride shift from the keteniminium intermediate as the rate-determining step and quantifying the crucial role of the gold catalyst in lowering the activation barrier. acs.org Similar studies on this compound could predict its behavior in complex catalytic cycles.

Beyond understanding existing reactions, computational screening can guide the de novo design of catalysts and substrates for desired transformations. chemrxiv.org By modeling the interaction of this compound with various virtual catalysts and reactants, researchers can identify promising candidates for experimental validation. This predictive power can rationalize divergent reactivity pathways and help chemists control reaction outcomes by fine-tuning substrates, catalysts, or conditions, thereby saving significant experimental time and resources. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis procedure for Dodec-11-ynamide to improve yield and purity?

  • Methodological Answer : Design iterative synthesis trials with systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to quantify purity. Statistical tools like factorial design can identify critical variables impacting yield . Replicate experiments to minimize batch-specific anomalies and report confidence intervals for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, 13C^{13}\text{C} NMR for carbon backbone confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities. Document peak assignments with integration values and coupling constants for transparency .

Q. How should researchers design controlled experiments to investigate the reactivity of this compound under varying conditions?

  • Methodological Answer : Establish baseline reactivity in inert atmospheres (e.g., nitrogen glovebox) and incrementally introduce variables (pH, light, oxidizing agents). Use kinetic modeling to derive rate constants and Arrhenius plots for activation energy. Include negative controls (e.g., solvent-only reactions) to isolate compound-specific behavior .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Perform comparative analysis using standardized calibration protocols across multiple labs. Employ error-propagation models to assess instrument-specific variability. Publish raw datasets with metadata (e.g., instrument settings, sample preparation steps) to enable cross-validation . For conflicting NMR shifts, use deuterated solvents with controlled purity and temperature-stabilized probes .

Q. How can computational modeling be integrated with experimental data to predict the electronic properties of this compound?

  • Methodological Answer : Apply hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model electronic transitions. Validate predictions against experimental UV-Vis and cyclic voltammetry data. Use sensitivity analysis to quantify model robustness and adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?

  • Methodological Answer : Implement nonlinear regression (e.g., Hill equation) to model EC50_{50} values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test and report effect sizes with 95% confidence intervals. For longitudinal studies, apply mixed-effects models to account for individual variability .

Q. How should researchers address ethical considerations when designing in vivo studies with this compound?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). Pre-register study protocols to minimize bias and ensure sample-size justification using power analysis. Include sham controls and blinded assessments to mitigate observer bias .

Methodological Frameworks for Data Management

  • Data Collection : Use electronic lab notebooks (ELNs) with version control for traceability. For qualitative data (e.g., mechanistic hypotheses), employ thematic coding and intercoder reliability checks .
  • Conflict Resolution : Establish a priori criteria for resolving contradictory results, such as consensus panels or Bayesian meta-analysis .

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